molecular formula C13H12N4OS B1647784 4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine CAS No. 937681-59-9

4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine

Cat. No. B1647784
CAS RN: 937681-59-9
M. Wt: 272.33 g/mol
InChI Key: WCGXGXKBRRONAU-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like reactivity and stability .

Scientific Research Applications

Anticancer Properties

Research on 1,3,4-oxadiazole derivatives, similar in structure to 4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine, has demonstrated potential anticancer activity. A study focused on the design, synthesis, and anticancer evaluation of thiazol-4-amine derivatives showed that these compounds exhibited significant anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) (Yakantham, Sreenivasulu, & Raju, 2019).

Antifungal Activity

Another study on the ultrasound- and molecular sieves-assisted synthesis of 1,3,4-oxadiazole derivatives reported promising antifungal activity against several human pathogenic fungal strains. These compounds were evaluated for their antifungal efficacy, with some derivatives exhibiting significant activity, suggesting their potential as antifungal agents (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Antimicrobial Activities

The synthesis and evaluation of new 1,2,4-triazole derivatives, including structures akin to the specified compound, highlighted their antimicrobial properties. These compounds were tested for their efficacy against a variety of microorganisms, showing good to moderate antimicrobial activities, which underscores their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Nematocidal Activity

Research on 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed their nematocidal activities. Some compounds demonstrated effective nematocidal activity against Bursaphelenchus xylophilus, a notable improvement over the commercial seed coating agent Tioxazafen, marking a significant step toward developing novel nematicides (Liu, Wang, Zhou, & Gan, 2022).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or modulating cellular pathways .

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or biological activities .

properties

IUPAC Name

4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-7-3-5-9(6-4-7)11-16-12(18-17-11)10-8(2)15-13(14)19-10/h3-6H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGXGXKBRRONAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=C(S3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine
Reactant of Route 2
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine
Reactant of Route 4
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine
Reactant of Route 5
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine
Reactant of Route 6
4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine

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